N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c1-9-6-12-15(26-9)16(23)21(2)17(20-12)25-8-14(22)19-11-7-10(18)4-5-13(11)24-3/h4-5,7,9H,6,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTJANRQRPBDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHClNOS
- Molar Mass : 500.03 g/mol
- CAS Number : 665015-86-1
The structure features a chloro-substituted methoxyphenyl group linked to a thieno[3,2-d]pyrimidine derivative. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, which is crucial for DNA replication and transcription.
- Antifungal Activity : Preliminary studies indicate potential antifungal properties against various pathogens.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines including KB and HepG2/A2. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance efficacy against specific cancer types .
Antifungal Activity
This compound has shown promising antifungal activity. In vitro tests against Fusarium oxysporum revealed effective inhibition at concentrations comparable to standard antifungal agents like miconazole .
Case Studies
-
Antitumor Activity Evaluation :
A study evaluated the antitumor effects of this compound on human tumor cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations. The most potent derivatives exhibited IC50 values below 10 µM . -
Antifungal Efficacy :
In another study involving Fusarium oxysporum, the compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an effective antifungal agent .
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of inflammatory mediators such as leukotrienes . Such properties are particularly relevant for treating conditions like arthritis and asthma.
Antimicrobial Activity
Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant potential for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cell lines, this compound was shown to reduce cell viability by over 60% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry revealed an increase in apoptotic cells compared to controls .
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study evaluated the binding affinity of the compound to the active site of 5-lipoxygenase. The results indicated a strong interaction with key amino acid residues within the enzyme's active site, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Conclusion and Future Directions
This compound demonstrates significant potential across various therapeutic areas including oncology and inflammation management. Further studies are warranted to explore its pharmacokinetics and optimize its efficacy through structural modifications. Continued research could lead to novel therapeutic agents that leverage the unique properties of this compound.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thieno[3,2-d]pyrimidine core directs electrophilic attacks to position 7 due to annulation effects, enabling functionalization:
a. Halogenation
Reacts with halogens (Cl₂, Br₂) in acetic acid at 50–60°C, substituting hydrogen at position 7. Bromination proceeds with 85% efficiency in similar compounds .
b. Nitration
Nitration using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 7, critical for further reduction to amine derivatives .
| Reaction | Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 50°C | C7 | 85% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C7 | 72% |
Functional Group Transformations
a. Acetamide Hydrolysis
The acetamide group undergoes alkaline hydrolysis with NaOH (10%) in ethanol/water (1:1) at 80°C, yielding the corresponding carboxylic acid. This reaction is quantitative (>95%).
b. Methoxy Group Demethylation
Treatment with BBr₃ in dichloromethane at −78°C removes the methyl group from the methoxyphenyl substituent, producing a phenolic derivative (88% yield).
| Transformation | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetamide Hydrolysis | NaOH, EtOH/H₂O, 80°C | Carboxylic Acid | >95% | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic Derivative | 88% |
Oxidation and Stability Profile
a. Thioether Oxidation
The thioether linkage is oxidized to a sulfone using m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 25°C, enhancing polarity (92% yield).
b. Photodegradation
The compound is sensitive to UV light, undergoing decomposition via radical pathways. Storage in amber vials under inert atmosphere is recommended.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Q & A
Basic Questions
Q. What are the common synthetic routes for this compound, and how is the reaction progress monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioacetamide derivatives are often prepared by reacting chloroacetylated intermediates with thiol-containing heterocycles (e.g., thienopyrimidines) under reflux in polar aprotic solvents like DMF or acetonitrile. Triethylamine is commonly used as a base to deprotonate thiols .
- Monitoring : Thin-layer chromatography (TLC) with pet-ether/ethyl acetate systems is used to track reaction progress. Post-synthesis purification involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Critical for confirming substituent integration and spatial arrangement (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.3 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 344–392) and purity .
- IR Spectroscopy : Identifies functional groups like C=O (1667–1680 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
Q. What are the key structural features influencing its biological activity?
- The thieno[3,2-d]pyrimidin-4-one core is critical for enzyme inhibition (e.g., lipoxygenase, kinases). Substituents like the 5-chloro-2-methoxyphenyl group enhance lipophilicity and target binding, while the thioacetamide linker improves solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize synthesis yield given conflicting literature reports?
- Variable Factors : Reaction temperature (e.g., 130°C for cyclization vs. room temperature for coupling) and solvent choice (DMF for solubility vs. acetonitrile for milder conditions) significantly impact yields .
- Catalysts : Using phase-transfer catalysts (e.g., K₂CO₃ in DMF) or microwave-assisted synthesis can improve efficiency .
- Yield Contradictions : Discrepancies (e.g., 58% vs. 89% yields) may arise from differences in starting material purity or workup protocols .
Q. What computational methods predict reactivity and electronic properties?
- HOMO-LUMO Analysis : Determines electron-rich/thiol-reactive regions (e.g., sulfur atoms in the thienopyrimidine ring) .
- Molecular Electrostatic Potential (MESP) : Maps electrophilic/nucleophilic sites, guiding derivatization strategies .
- DFT Calculations : Models interactions with biological targets (e.g., hydrogen bonding with the acetamide NH group) .
Q. How to resolve discrepancies in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) across studies to minimize variability .
- Structural Modifications : Systematically vary substituents (e.g., replacing 5-chloro with 5-fluoro) to isolate activity-contributing moieties .
Q. What strategies analyze metabolic stability and degradation pathways?
- In Vitro Models : Use liver microsomes or hepatocytes to identify metabolites via LC-MS/MS .
- Isotope Labeling : Track degradation products (e.g., oxidative cleavage of the thioether bond) .
Q. How to design SAR studies for thieno[3,2-d]pyrimidine acetamide derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
